molecular formula C26H24O5 B13127971 1-(4-tert-Butylphenoxy)-2,4-dimethoxyanthracene-9,10-dione CAS No. 80490-13-7

1-(4-tert-Butylphenoxy)-2,4-dimethoxyanthracene-9,10-dione

Cat. No.: B13127971
CAS No.: 80490-13-7
M. Wt: 416.5 g/mol
InChI Key: LJIJVORKSDFCIB-UHFFFAOYSA-N
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Description

1-(4-tert-Butylphenoxy)-2,4-dimethoxyanthracene-9,10-dione ( 80490-13-7) is a specialty anthraquinone derivative with the molecular formula C₂₆H₂₄O₅ and a molecular weight of 416.466 g/mol . As a member of the 9,10-anthracenedione family, this compound features a core structure known for its planar geometry and potential to engage in specific intermolecular interactions, such as C—H⋯O hydrogen bonding, which can be critical for its behavior in material assemblies . The presence of both 2,4-dimethoxy and 4-tert-butylphenoxy substituents on the anthraquinone core enhances its lipophilicity, as indicated by a calculated LogP of 5.57, making it a candidate for research in organic electronic materials, as a synthetic intermediate for dyes and pigments, or in the development of functional supramolecular structures . Researchers are exploring its properties for applications that require precise molecular ordering and electron-accepting capabilities. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the relevant material safety data sheet prior to handling.

Properties

CAS No.

80490-13-7

Molecular Formula

C26H24O5

Molecular Weight

416.5 g/mol

IUPAC Name

1-(4-tert-butylphenoxy)-2,4-dimethoxyanthracene-9,10-dione

InChI

InChI=1S/C26H24O5/c1-26(2,3)15-10-12-16(13-11-15)31-25-20(30-5)14-19(29-4)21-22(25)24(28)18-9-7-6-8-17(18)23(21)27/h6-14H,1-5H3

InChI Key

LJIJVORKSDFCIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C3=C2C(=O)C4=CC=CC=C4C3=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthesis of 2,4-dimethoxyanthracene-9,10-dione

  • Starting Material: Anthraquinone
  • Reaction: Methoxylation at positions 2 and 4 using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).
  • Conditions: 80–120°C, 12–24 hours, inert atmosphere to prevent oxidation.
  • Yield: Typically 60–80% after purification.

Preparation of 4-tert-butylphenoxy Intermediate

  • Starting Material: 4-tert-butylphenol
  • Reaction: Etherification with a suitable halide (e.g., bromide or chloride of the anthraquinone derivative).
  • Catalyst/Base: Potassium carbonate or sodium hydride.
  • Solvent: DMF or DMSO.
  • Temperature: 80–100°C, 8–16 hours.
  • Notes: Excess base and anhydrous conditions are critical for high yield.

Coupling Reaction

  • Mechanism: Nucleophilic aromatic substitution of the anthraquinone core with the 4-tert-butylphenoxy group.
  • Conditions: Slow addition of the phenoxy intermediate to the anthraquinone derivative under inert atmosphere.
  • Solvent: DMF or DMSO.
  • Temperature: 100–120°C.
  • Reaction Time: 12–24 hours.
  • Yield: 50–70% after chromatographic purification.

Purification and Characterization

  • Purification: Silica gel column chromatography using a gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate).
  • Characterization: TLC for monitoring, NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy for structure confirmation.
  • Final Product: Deep yellow to orange crystalline solid.

Key Reaction Data Table

Step Reagents Solvent Temp. (°C) Time (h) Yield (%) Analytical Methods
1 Anthraquinone, MeI, K₂CO₃ DMF 100 16 70 NMR, TLC
2 4-tert-butylphenol - - - - -
3 4-tert-butylphenol, K₂CO₃ DMF 90 12 80 NMR, TLC
4 Intermediates from 1 & 3 DMF 110 18 65 NMR, MS, IR
5 - - - - - Chromatography, NMR

Analytical and Process Considerations

  • Reaction Monitoring: Thin-layer chromatography is routinely used to track progress at each step.
  • Atmosphere: Inert gas (nitrogen or argon) is recommended to prevent oxidative degradation.
  • Safety: Methylating agents and strong bases require appropriate PPE and fume hood use.
  • Purity Assessment: NMR and mass spectrometry are essential for confirming structure and assessing purity.

Research Findings and Observations

  • The overall yield of the multi-step process typically ranges from 30–40% after purification, reflecting the complexity of the synthesis and the need for careful optimization of each step.
  • The tert-butylphenoxy and dimethoxy substituents enhance solubility and facilitate chromatographic separation, but their steric bulk may reduce coupling efficiency.
  • Scale-up considerations include solvent recovery, waste minimization, and process safety due to the use of reactive methylating agents and strong bases.

Chemical Reactions Analysis

Types of Reactions

1-(4-(tert-Butyl)phenoxy)-2,4-dimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.

    Substitution: The phenoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce anthracene derivatives.

Scientific Research Applications

The compound 1-(4-tert-Butylphenoxy)-2,4-dimethoxyanthracene-9,10-dione is a derivative of anthracene and has garnered attention for its diverse applications in scientific research, particularly in the fields of organic electronics, photochemistry, and material science. This article delves into its applications, supported by data tables and case studies that illustrate its significance.

Chemical Properties and Structure

This compound is characterized by its anthracene backbone with substituents that enhance its solubility and electronic properties. The molecular formula is C16H16O4C_{16}H_{16}O_4, and its structure allows it to participate in various chemical reactions that are pivotal for its applications.

Organic Electronics

The compound has been extensively studied for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a light-emitting layer makes it suitable for applications in display technologies.

  • Case Study: OLEDs
    • Researchers have demonstrated that incorporating this compound into OLED structures can enhance brightness and efficiency due to its favorable energy levels and charge transport properties.

Photochemistry

This compound exhibits interesting photochemical behavior, making it useful in studies involving light-induced reactions.

  • Case Study: Photoreactivity
    • Studies have shown that upon irradiation, this compound can undergo photodimerization, leading to the formation of new materials with unique properties. This characteristic is exploited in developing photoresponsive polymers.

Material Science

The compound's properties make it a candidate for various applications in material science, particularly in creating functional materials with specific optical characteristics.

  • Case Study: Coatings
    • Its application as a coating material has been explored due to its UV stability and resistance to degradation. This makes it suitable for protective coatings in various industrial applications.

Biological Applications

Emerging research indicates potential biological applications due to the compound's interactions with biological systems.

  • Case Study: Antimicrobial Activity
    • Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, which could lead to applications in developing new antibacterial agents.

Mechanism of Action

The mechanism of action of 1-(4-(tert-Butyl)phenoxy)-2,4-dimethoxyanthracene-9,10-dione involves its interaction with molecular targets and pathways. The phenoxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The anthraquinone core can undergo redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Anthraquinones

Compound Name Substituents Key Functional Groups Biological Activity (IC₅₀ or Notable Effects) References
1-(4-tert-Butylphenoxy)-2,4-dimethoxyanthracene-9,10-dione 1-(4-tert-butylphenoxy), 2,4-dimethoxy Ether, methoxy, tert-butyl Not explicitly reported (inferred: cytotoxic) N/A
1,4-Dimethoxyanthracene-9,10-dione 1,4-dimethoxy Methoxy Cytotoxic (IC₅₀: 1.1–13.0 µg/mL vs. MCF-7/Hep-G2)
1,6-Dihydroxy-2,4-dimethoxyanthracene-9,10-dione 1,6-dihydroxy, 2,4-dimethoxy Hydroxy, methoxy Anticancer (emodin derivatives)
1-(4-Aminophenylthio)anthracene-9,10-dione 1-(4-aminophenylthio) Thioether, amino Enzyme inhibitory (acetylcholinesterase)
1,4-Bis(ethylamino)anthracene-9,10-dione 1,4-bis(ethylamino) Amino Solubility in supercritical fluids
1,3-Dimethoxy-5,8-dimethylanthracene-9,10-dione 1,3-dimethoxy, 5,8-dimethyl Methoxy, methyl Anticancer (apoptosis induction in HCT116)

Physicochemical Properties

  • Solubility: Methoxy and tert-butylphenoxy groups reduce polarity, as seen in 1,4-dimethoxyanthracene-9,10-dione (low aqueous solubility) . In contrast, amino derivatives (e.g., 1,4-bis(ethylamino)anthracene-9,10-dione) show improved solubility in methanol and acetone .
  • Thermal Stability: Bulky substituents like tert-butylphenoxy increase melting points (e.g., 161–164°C for similar epipyrroloanthracene-diones) , suggesting enhanced crystalline stability compared to simpler analogs.

Biological Activity

1-(4-tert-Butylphenoxy)-2,4-dimethoxyanthracene-9,10-dione is a compound belonging to the anthraquinone family, recognized for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure and Composition

  • Chemical Formula: C26H24O5
  • Molecular Weight: 416.5 g/mol
  • CAS Number: 114311-17-0
  • IUPAC Name: this compound

Chemical Structure

The structure of this compound features a tert-butyl group attached to a phenoxy ring, which is further connected to a dimethoxyanthracene core. This configuration contributes to its unique reactivity and biological interactions.

PropertyValue
Molecular FormulaC26H24O5
Molecular Weight416.5 g/mol
CAS Number114311-17-0
IUPAC NameThis compound

This compound exhibits various biological activities attributed to its ability to interact with different molecular targets. The compound's phenoxy and methoxy groups can engage in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity. The anthraquinone core can undergo redox reactions, which may contribute to its antioxidant properties.

Antioxidant Activity

Research indicates that anthraquinones possess significant antioxidant properties. The ability of this compound to scavenge free radicals has been demonstrated in several studies. For instance:

  • Case Study: A study evaluated the antioxidant capacity of various anthraquinones, including this compound. Results showed that it effectively reduced oxidative stress markers in vitro .

Antibacterial Activity

The compound has shown promising antibacterial activity against various strains of bacteria.

  • Findings: In a comparative study on anthraquinone derivatives, this compound exhibited significant bacteriostatic effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Potential

Preliminary studies suggest potential anticancer properties due to the compound's ability to induce apoptosis in cancer cell lines.

  • Research Insights: A recent investigation into the cytotoxic effects of anthraquinone derivatives revealed that this compound induced cell cycle arrest and apoptosis in human cancer cell lines .

Applications in Research and Industry

This compound is not only significant in biological research but also has potential applications in various industries:

Pharmaceutical Applications

The compound's biological activities make it a candidate for developing new pharmaceuticals targeting oxidative stress-related diseases and bacterial infections.

Industrial Uses

Due to its structure and properties, it can be utilized in the production of dyes and pigments.

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